4-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is a complex organic compound with the molecular formula C28H24N2O4
Preparation Methods
The synthesis of 4-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate involves multiple steps, typically starting with the preparation of the naphthylacetyl derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
4-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, influencing cellular processes such as signal transduction and gene expression. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
4-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate can be compared with similar compounds such as:
4-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate: Similar structure but with a propoxy group instead of an ethoxy group.
4-(2-((1-Naphthoylamino)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: Contains an additional amino group.
4-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 1-naphthoate: Features a naphthoate group instead of an ethoxybenzoate group.
Properties
CAS No. |
765276-52-6 |
---|---|
Molecular Formula |
C28H24N2O4 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
[4-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C28H24N2O4/c1-2-33-24-16-12-22(13-17-24)28(32)34-25-14-10-20(11-15-25)19-29-30-27(31)18-23-8-5-7-21-6-3-4-9-26(21)23/h3-17,19H,2,18H2,1H3,(H,30,31)/b29-19+ |
InChI Key |
OPTDMVATFKQKDO-VUTHCHCSSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.